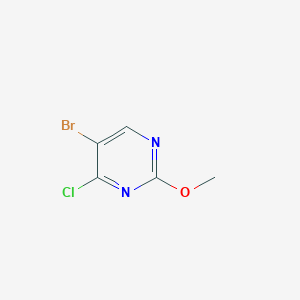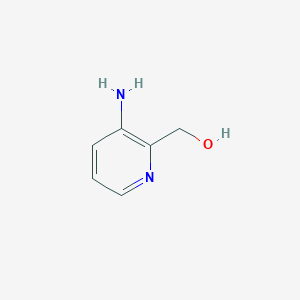![molecular formula C13H17N3O B1284231 4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 60433-90-1](/img/structure/B1284231.png)
4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
説明
The compound "4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one" appears to be a derivative of pyrazole, a class of organic compounds with significant pharmaceutical relevance. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various amines with pyrazole precursors. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, which can further react to form N,N-dimethylformamidine derivatives . Similarly, the synthesis of 6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with a benzylidenemalononitrile derivative under microwave irradiation . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives through the manipulation of substituents at various positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure analysis of the synthesized 6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile revealed that the molecules exist as centrosymmetric N—H⋯N hydrogen-bonded dimers . The confirmation of the structure of pyrazole derivatives is crucial for understanding their reactivity and potential biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure or to study their reactivity. For instance, the reaction between pyrazole ligands containing aminoalkyl groups and rhodium(I) complexes resulted in the formation of water-soluble pyrazolate rhodium(I) complexes . These reactions demonstrate the ability of pyrazole derivatives to act as ligands and form coordination compounds with transition metals, which can have significant implications in catalysis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as UV absorption, IR frequencies, and NMR chemical shifts, can be influenced by the nature of the substituents attached to the pyrazole ring. A study of substituted (4E)-4-(benzylideneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one compounds showed that their spectral data could be correlated with substituent constants, providing insights into the effect of substituents on the properties of these compounds . Additionally, the antimicrobial activities of these compounds were evaluated, indicating their potential as therapeutic agents.
科学的研究の応用
Synthesis and Structural Studies :
- The compound has been involved in the synthesis of tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, with its linear structures confirmed by NMR measurements (Quiroga et al., 1998).
- It has also been used in the preparation of novel compounds like 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, with structures confirmed by elemental analysis and spectral data (Naganagowda & Petsom, 2012).
Corrosion Inhibition Studies :
- Density functional theory (DFT) has been used to study the potential activity of derivatives of this compound as corrosion inhibitors. This research helps in understanding the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).
Sensor Development and Analytical Applications :
- Derivatives of this compound have been synthesized and used as colorimetric sensors for metal ions, exhibiting significant responses to specific ions like Fe(III) and Al(III) (Soufeena & Aravindakshan, 2019).
Biological and Medicinal Research :
- There have been studies on antipyrine derivatives for their antibacterial activities. These studies involve synthesizing new compounds and testing their efficacy against various bacteria (Zhang, 2011).
- Another study focused on the synthesis of Schiff base analogues of this compound and evaluated their antioxidant and anti-inflammatory activities. This demonstrates its potential in drug discovery and development (Alam, Choi, & Lee, 2012).
Material Science and Chemistry :
- The compound has been used in the synthesis of pyrazolopyrimidinones with potential anticancer and anti-5-lipoxygenase activities, showcasing its versatility in chemical synthesis (Rahmouni et al., 2016).
特性
IUPAC Name |
4-[di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXTBMQSGEXHJ-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N([13CH3])[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583896 | |
| Record name | 4-{Bis[(~13~C)methyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethyl-13C 2-amino)antipyrine | |
CAS RN |
60433-90-1 | |
| Record name | 4-{Bis[(~13~C)methyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60433-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)





